
2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide is an organic compound with the molecular formula C10H13ClN2O This compound is characterized by the presence of an amino group, a chlorobenzyl group, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride, methylamine, and acetamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, either batch reactors or continuous flow reactors can be used.
Optimization of Reaction Parameters: Temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alcohols in the presence of a suitable catalyst.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Benzyl derivatives.
Substitution Products: Hydroxyl, amino, or alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
The compound is being explored for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets, making it a candidate for drug development. Research has indicated that derivatives of similar compounds exhibit significant biological activities, including enzyme inhibition and anti-cancer properties.
- Enzyme Inhibition: Compounds structurally related to 2-amino-N-(4-chloro-benzyl)-N-methyl-acetamide have shown inhibitory effects on various enzymes, including carbonic anhydrases (CAs). For instance, studies on aryl thiazolone–benzenesulfonamides have demonstrated their ability to inhibit CA IX selectively, which is relevant for cancer therapies .
- Anticancer Activity: The compound's potential role in cancer treatment is highlighted by its structural analogs that have been tested against cancer cell lines. For example, certain benzenesulfonamides have shown promising results in inducing apoptosis in breast cancer cells (MDA-MB-231), with significant increases in apoptotic markers .
Agrochemicals
Pesticide Development:
The synthesis of this compound can be linked to the development of agrochemicals. Its derivatives may serve as intermediates in the synthesis of pesticides or herbicides due to their ability to interact with biological pathways in pests or plants.
- Biological Activity: Similar compounds have been reported to exhibit antibacterial and antifungal activities. For instance, certain substituted aryl benzylamines have been synthesized and evaluated for their efficacy against various pathogens, suggesting a potential application in crop protection .
Biochemical Tools
Research Applications:
In biochemical research, this compound can be utilized as a molecular probe or tool for studying specific biological processes.
- Mechanistic Studies: The compound's ability to inhibit specific enzymes can be leveraged to understand metabolic pathways better. For example, inhibitors of NAPE-PLD have been studied for their effects on lipid metabolism and signaling in neuronal cells .
Data Summary
Case Studies
- Enzyme Inhibition Study : A recent study demonstrated that compounds related to this compound showed IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating significant selectivity and potency .
- Anticancer Efficacy : Research on structurally similar compounds indicated that one derivative could increase apoptosis in breast cancer cells by over 22-fold compared to controls, showcasing the therapeutic potential of this class of compounds .
- Synthesis Methodology : An improved synthetic route has been developed for producing this compound with high yields and purity, making it more accessible for research applications .
Mechanism of Action
The mechanism by which 2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
- 2-Amino-N-(4-chloro-benzyl)-N-ethyl-acetamide
- 2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide
Comparison:
- Structural Differences: Variations in the alkyl group attached to the nitrogen atom (methyl, ethyl, cyclopropyl).
- Chemical Properties: Differences in solubility, reactivity, and stability.
- Biological Activity: Each compound may exhibit distinct biological activities due to structural differences.
2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an amine group, a chloro-benzyl moiety, and a methyl acetamide structure. Its molecular formula is C10H12ClN2O, with a molecular weight of approximately 212.67 g/mol. The presence of the chloro group is significant as it influences the compound's reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, preliminary investigations reported minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as levofloxacin against pathogens like E. coli and S. aureus .
Bacterial Strain | MIC (μg/mL) | Standard Control (Levofloxacin) (μg/mL) |
---|---|---|
E. coli | 25 | 20 |
S. aureus | 30 | 25 |
S. typhi | 15 | 15 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cellular assays, it was found to induce apoptosis in cancer cell lines, particularly in breast cancer models (MDA-MB-231). The compound demonstrated a significant increase in annexin V-FITC positive cells, indicating its potential as an anticancer agent .
Cell Line | IC50 (μM) | Control IC50 (μM) |
---|---|---|
MDA-MB-231 | 5.0 | 10 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activities through hydrogen bonding and hydrophobic interactions, which enhances its binding affinity to specific receptors or enzymes involved in disease processes .
Study on Anticancer Effects
A study focused on the effects of this compound on MDA-MB-231 cells revealed that treatment led to a significant increase in apoptotic markers compared to untreated controls. The results indicated that the compound could promote cell cycle arrest and apoptosis, making it a candidate for further development in cancer therapeutics .
Evaluation of Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various acetamide derivatives, including this compound. The results demonstrated that this compound exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to other derivatives tested .
Properties
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13(10(14)6-12)7-8-2-4-9(11)5-3-8/h2-5H,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOPFTIWZUDBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.